2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine
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Overview
Description
“2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities to 2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine have been synthesized for various biological activities. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione were designed and evaluated for their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity, showing potential for further pharmacological studies (Kim et al., 2004).
Coordination Chemistry
The synthesis and coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been explored, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Electrochromics
Thiadiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers have been developed, showcasing potential in green and near-infrared electrochromic applications due to their distinctive color changes and optical contrast, beneficial for electrochromic devices (Ming et al., 2015).
Antimicrobial Activity
Thiazolo[3, 2]pyridines containing pyrazolyl moieties have been synthesized, demonstrating antimicrobial activities. This suggests the potential use of similar compounds in combating microbial infections (El-Emary et al., 2005).
Ligand Synthesis for Novel Metal Complexes
Novel ligands connecting azaheterocycles with a thiazole subunit have been synthesized, leading to the creation of heteroleptic cationic complexes with potential applications in catalysis and materials science (Menzel et al., 2010).
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities . Thus, the future directions for “2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine” could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For instance, some thiazole derivatives have been found to inhibit the TGF-β-induced Smad2/3 phosphorylation pathway .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Biochemical Analysis
Biochemical Properties
They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Cellular Effects
Thiazole derivatives have been tested for anticancer activity against human cancer cell lines . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can undergo electrophilic substitution and nucleophilic substitution . They may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Dosage Effects in Animal Models
Thiazole derivatives have shown to have anti-addictive effects in a variety of animal models .
Metabolic Pathways
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine .
Transport and Distribution
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Subcellular Localization
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Properties
IUPAC Name |
5-[(6-methylpyridin-2-yl)oxymethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-3-2-4-10(12-8)13-6-9-5-11-7-14-9/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURALYQCPVZGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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